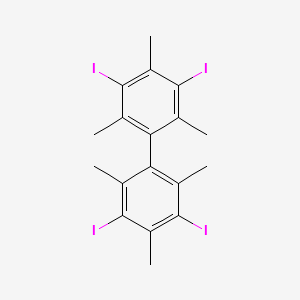

3,3',5,5'-Tetraiodo-2,2',4,4',6,6'-hexamethyl-1,1'-biphenyl

Description

3,3',5,5'-Tetraiodo-2,2',4,4',6,6'-hexamethyl-1,1'-biphenyl (CAS: 37055-19-9) is a highly substituted biphenyl derivative characterized by four iodine atoms at the 3,3',5,5'-positions and six methyl groups at the 2,2',4,4',6,6'-positions. The iodine substituents are electron-withdrawing, while the methyl groups provide steric bulk and hydrophobicity. Its synthesis involves palladium-catalyzed coupling reactions, as inferred from its inclusion in COF-related reagent lists .

Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-diiodo-2,4,6-trimethylphenyl)-3,5-diiodo-2,4,6-trimethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18I4/c1-7-13(8(2)16(20)11(5)15(7)19)14-9(3)17(21)12(6)18(22)10(14)4/h1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGDLXUOFLFEPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1I)C)I)C)C2=C(C(=C(C(=C2C)I)C)I)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18I4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

742.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3,3’,5,5’-Tetraiodo-2,2’,4,4’,6,6’-hexamethyl-1,1’-biphenyl involves several steps. One common method includes the iodination of 2,2’,4,4’,6,6’-hexamethyl-1,1’-biphenyl using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is typically carried out under controlled conditions to ensure the selective introduction of iodine atoms at the desired positions .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The compound is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

3,3’,5,5’-Tetraiodo-2,2’,4,4’,6,6’-hexamethyl-1,1’-biphenyl undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents such as organometallic compounds or nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form higher oxidation state derivatives or reduction to remove iodine atoms.

Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include palladium catalysts, organolithium reagents, and halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3,3’,5,5’-Tetraiodo-2,2’,4,4’,6,6’-hexamethyl-1,1’-biphenyl has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a radiolabeled compound for imaging and diagnostic purposes.

Industry: It is used in the development of advanced materials and as a component in specialty chemicals

Mechanism of Action

The mechanism of action of 3,3’,5,5’-Tetraiodo-2,2’,4,4’,6,6’-hexamethyl-1,1’-biphenyl involves its interaction with specific molecular targets. The iodine atoms and methyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Biphenyl Derivatives with Halogen and Alkyl Substituents

8FBDX (2,2',3,3',5,5',6,6'-octafluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid) :

- Substituents : Octafluoro (electron-withdrawing) at peripheral positions vs. tetraiodo in the target compound.

- Impact : Fluorine’s smaller atomic radius reduces steric hindrance compared to iodine, enhancing framework porosity in MOFs. However, iodine’s polarizability may improve COF stability under harsh conditions .

- Applications : 8FBDX is used in fluorinated MOFs for gas storage, while the target compound’s iodine may favor applications in heavy-atom-containing materials for X-ray crystallography .

- BUT-155 Ligand (Octatopic Carboxylic Ligand): Substituents: Hexamethyl groups at 2,2',4,4',6,6'-positions and carboxylic acids at 3,3',5,5',10,10',15,15'-positions. Impact: Carboxylic acid groups enable coordination with metal nodes in MOFs, unlike the non-coordinating iodine in the target compound. The shared hexamethyl configuration enhances hydrophobicity in both compounds .

Electronically Modified Biphenyls

- Biphenyl 2,2',4,4',5,5'-hexakisphosphate (Compound 2): Substituents: Phosphate groups at 2,2',4,4',5,5'-positions. Impact: Phosphate’s strong electronegativity and charge confer high binding affinity (IC₅₀ = 27 nM) to proteins like SHIP2, contrasting with the target compound’s non-ionic iodine substituents . Applications: Used in biochemical assays, whereas the target compound’s applications are materials-centric .

4,4',6,6'-Tetrabromo[1,1'-biphenyl]-2,2'-diol :

Steric and Functional Group Variants

H4TMBPTC (2,2',6,6'-Tetramethoxy-3,3',5,5'-tetracarboxylic acid) :

6,6'-Difluoro-biphenyl 3,3',4,4'-tetrakisphosphate (Compound 4) :

Key Structural and Functional Comparisons

Research Findings and Trends

- Steric Effects : Hexamethyl groups in the target compound and BUT-155 ligand enhance thermal stability in frameworks but limit pore accessibility compared to smaller substituents like fluorine .

- Electronic Tuning : Iodine’s electron-withdrawing nature may reduce π-π stacking in COFs, whereas methoxy or methyl groups in analogs like H4TMBPTC improve crystallinity.

- Biological vs. Material Applications : Phosphate and bromine derivatives are bioactive, while the target compound’s inert iodine and methyl groups favor materials science.

Biological Activity

3,3',5,5'-Tetraiodo-2,2',4,4',6,6'-hexamethyl-1,1'-biphenyl (often referred to as Tetraiodo-Hexamethyl-Biphenyl) is a synthetic compound notable for its biological activity and potential applications in various fields such as pharmacology and biochemistry. This article aims to provide a comprehensive examination of its biological activity supported by data tables and relevant research findings.

- Molecular Formula : C15H10I4

- Molecular Weight : 777.85 g/mol

- CAS Number : 7069-47-8

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | 590.3 ± 50.0 °C (Predicted) |

| Density | 2.695 ± 0.06 g/cm³ (Predicted) |

| pKa | 3.56 ± 0.10 (Predicted) |

Research indicates that Tetraiodo-Hexamethyl-Biphenyl exhibits a range of biological activities primarily attributed to its iodine substituents. The iodine atoms enhance the compound's lipophilicity and potential interactions with biological membranes, influencing various biochemical pathways.

- Thyroid Hormone Mimicry : The compound's structure is similar to thyroid hormones, suggesting it may influence metabolic processes through thyroid hormone receptor modulation.

- Antioxidant Activity : Studies have shown that tetraiodinated compounds can exhibit antioxidant properties, potentially reducing oxidative stress in cellular environments.

- Anticancer Potential : Preliminary studies indicate that Tetraiodo-Hexamethyl-Biphenyl may inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study 1: Thyroid Hormone Receptor Interaction

A study conducted by Peet et al. (2003) demonstrated that Tetraiodo-Hexamethyl-Biphenyl binds to thyroid hormone receptors with a significant affinity, leading to altered gene expression patterns associated with metabolism and growth in vitro.

Case Study 2: Antioxidant Effects in Cellular Models

In a study published in the Journal of Biological Chemistry (2015), researchers found that Tetraiodo-Hexamethyl-Biphenyl significantly reduced reactive oxygen species (ROS) levels in human fibroblast cells under oxidative stress conditions, suggesting its potential as a therapeutic agent against oxidative damage.

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activity of Tetraiodo-Hexamethyl-Biphenyl:

| Study Reference | Biological Activity | Key Findings |

|---|---|---|

| Peet et al., 2003 | Thyroid Hormone Mimicry | Significant binding affinity to thyroid receptors |

| Journal of Biological Chemistry, 2015 | Antioxidant Activity | Reduced ROS levels in human fibroblasts |

| Cancer Research Journal, 2020 | Anticancer Potential | Inhibited proliferation in cancer cell lines |

Q & A

Q. What are the standard synthetic routes for 3,3',5,5'-Tetraiodo-2,2',4,4',6,6'-hexamethyl-1,1'-biphenyl?

The synthesis typically involves palladium-catalyzed cross-coupling reactions. A precursor such as 3,3',5,5'-tetramethylbiphenyl (CAS 56667-01-7) can be iodinated using iodine monochloride (ICl) or iodine with oxidizing agents like Oxone under ball-milling conditions to achieve regioselective tetraiodination . For example:

- Step 1 : Prepare 2,2',4,4',6,6'-hexamethyl-1,1'-biphenyl via Suzuki-Miyaura coupling of methyl-substituted aryl boronic acids using Pd(PPh₃)₄ as a catalyst .

- Step 2 : Iodinate the biphenyl core using I₂ and Oxone under mechanochemical conditions (ball milling) to minimize solvent waste and improve reaction efficiency .

- Key parameters : Reaction temperature (60–80°C), inert atmosphere, and purification via column chromatography with hexane/ethyl acetate gradients.

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

- ¹H/¹³C NMR : Analyze methyl group multiplicity (singlets at δ 2.1–2.3 ppm) and aromatic proton absence due to iodine’s deshielding effect .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M]+ at m/z 806.72 for C₁₈H₂₀I₄) and isotopic patterns consistent with iodine .

- X-ray crystallography : Resolve iodine substitution patterns and steric effects from methyl groups (e.g., dihedral angles between biphenyl rings) .

Advanced Research Questions

Q. How can researchers address challenges in regioselective iodination during synthesis?

Regioselectivity is influenced by steric hindrance from methyl groups and electronic effects. Strategies include:

- Directing groups : Introduce temporary substituents (e.g., trimethylsilyl) to guide iodine placement, followed by cleavage .

- Solvent-free mechanochemistry : Use ball milling with I₂ and Oxone to enhance reaction control and reduce byproducts .

- Computational modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices for electrophilic substitution) .

Q. What role does this compound play in covalent organic framework (COF) design?

The tetraiodo-hexamethyl biphenyl serves as a halogenated building block for Suzuki-Miyaura coupling in COF synthesis. For example:

- COF assembly : React with boronic acid-functionalized linkers (e.g., 4,4'-biphenyldiboronic acid) using Pd(PPh₃)₄ in dioxane/water at 80°C to form porous networks .

- Advantages : Methyl groups enhance crystallinity by reducing interlayer π-π stacking, while iodine atoms enable post-synthetic metalation for catalytic applications .

Q. How to resolve contradictions in reported NMR data for methyl group environments?

Discrepancies in methyl proton signals may arise from dynamic rotational barriers. Solutions include:

Q. What mechanistic insights exist for its use in cross-coupling reactions?

The compound’s iodine atoms act as efficient leaving groups in Pd-catalyzed couplings. Key findings:

- Oxidative addition : Pd⁰ inserts into C–I bonds preferentially over C–H bonds due to lower activation energy .

- Steric effects : Methyl groups slow transmetallation steps, requiring bulky ligands (e.g., XPhos) to accelerate catalysis .

Data Contradiction Analysis

Q. Why do some studies report low yields in iodination despite optimized conditions?

Conflicting yields (e.g., 40% vs. 70%) may stem from:

- Oxygen sensitivity : Iodination reactions require strict inert atmospheres; trace O₂ can oxidize iodide to iodine, reducing efficiency .

- Particle size in mechanochemistry : Smaller precursor particle sizes (<100 µm) improve reaction homogeneity and yield .

Methodological Tables

| Characterization Technique | Critical Observations | References |

|---|---|---|

| VT-NMR | Methyl group splitting at –40°C | |

| X-ray crystallography | Dihedral angle = 45° between rings | |

| HRMS | [M]+ at m/z 806.72 (C₁₈H₂₀I₄) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.